Methyl 3-(oxan-4-yl)propanoate
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Overview
Description
Methyl 3-(oxan-4-yl)propanoate: is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound has a molecular formula of C9H16O3 and a molecular weight of 172.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(oxan-4-yl)propanoate can be synthesized through the esterification of 3-(oxan-4-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and mixed with the acid catalyst. The product is then separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: 3-(oxan-4-yl)propanoic acid and methanol.
Reduction: 3-(oxan-4-yl)propanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Chemistry: Methyl 3-(oxan-4-yl)propanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study ester hydrolysis and enzyme-catalyzed reactions involving esters .
Medicine: While not directly used as a drug, this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavorings, and as a solvent in various chemical processes .
Mechanism of Action
The mechanism of action of methyl 3-(oxan-4-yl)propanoate primarily involves its hydrolysis to form 3-(oxan-4-yl)propanoic acid and methanol. This reaction is catalyzed by esterases, which are enzymes that break down esters into their corresponding acids and alcohols . The molecular targets and pathways involved include the active sites of esterases where the ester bond is cleaved .
Comparison with Similar Compounds
- Methyl 3-(tetrahydro-2H-pyran-4-ylamino)propanoate .
- Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride .
Comparison:
- Methyl 3-(tetrahydro-2H-pyran-4-ylamino)propanoate has an amino group instead of an ester group, making it more reactive in nucleophilic substitution reactions .
- Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride contains an amino group and is often used in different biological applications due to its increased solubility in water .
Uniqueness: Methyl 3-(oxan-4-yl)propanoate is unique due to its specific ester structure, which makes it suitable for various synthetic applications and industrial uses .
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 3-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C9H16O3/c1-11-9(10)3-2-8-4-6-12-7-5-8/h8H,2-7H2,1H3 |
InChI Key |
LOCAWSHQDKCXAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCOCC1 |
Origin of Product |
United States |
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